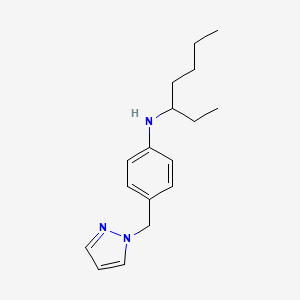
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
科学的研究の応用
MTEP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTEP has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, MTEP has been used to study the role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in synaptic plasticity and learning and memory.
作用機序
MTEP acts as a selective antagonist of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one, which is a G protein-coupled receptor that is widely expressed in the central nervous system. 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one plays a critical role in regulating synaptic plasticity, learning, and memory. By blocking the activity of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one, MTEP has been shown to reduce the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in a wide range of physiological processes. MTEP has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using MTEP in lab experiments is its high selectivity for 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one. This allows researchers to study the specific role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in various physiological processes without the confounding effects of other receptors. However, one limitation of using MTEP is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on MTEP. One area of interest is the development of more selective and potent 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one antagonists that can be used to study the role of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one in various physiological processes. Another area of interest is the investigation of MTEP as a potential therapeutic agent for neurodegenerative diseases and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of MTEP on the brain and the potential risks associated with its use.
In conclusion, MTEP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective antagonism of 2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one has made it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to using MTEP in lab experiments, its potential applications in the treatment of neurodegenerative diseases and psychiatric disorders make it an area of ongoing research.
合成法
MTEP can be synthesized using a multi-step process that involves the reaction of 2-methylsulfonyl ethyl bromide with 3-nitroacetophenone in the presence of potassium carbonate. The resulting intermediate is then reduced using sodium borohydride and subsequently treated with trifluoroacetic anhydride to yield MTEP in high yield and purity.
特性
IUPAC Name |
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O3S/c1-16(14,15)3-2-12-6(13)4-5(11-12)7(8,9)10/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIOHKAMLCKFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C(=O)CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylsulfonylethyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)

![4-[4-(Methoxymethyl)piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7577799.png)
![[3-Methyl-1-(3-methylquinoxalin-2-yl)piperidin-2-yl]methanamine](/img/structure/B7577819.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7577822.png)